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CEF3 acetate(199727-62-3 free base) -

CEF3 acetate(199727-62-3 free base)

Catalog Number: EVT-10957360
CAS Number:
Molecular Formula: C44H78N10O14
Molecular Weight: 971.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

CEF3 acetate, also known as cerium(III) fluoride acetate or cerium(III) acetate fluoride, is a compound with the chemical identifier 199727-62-3. This compound is a member of the lanthanide series and is notable for its unique properties and applications in various scientific fields. Cerium compounds, including CEF3 acetate, are often utilized in catalysis, materials science, and biomedical applications due to their luminescent properties and ability to participate in redox reactions.

Source

CEF3 acetate can be synthesized from various cerium sources, including cerium nitrate and cerium chloride, combined with fluoride sources such as sodium tetrafluoroborate or ammonium fluoride. The synthesis often occurs in a controlled environment to ensure desired particle characteristics and uniformity.

Classification

CEF3 acetate is classified as a lanthanide compound. It falls under the category of inorganic compounds and is known for its role in luminescent materials and potential applications in photodynamic therapy.

Synthesis Analysis

Methods

The synthesis of CEF3 acetate typically involves a wet chemistry approach. For example, one method entails dissolving cerium nitrate and sodium tetrafluoroborate in an ethylene glycol-water mixture, followed by aging the combined solution at room temperature. The concentrations of the reactants are crucial for achieving the desired stoichiometry and particle size.

Technical Details

  1. Reactants: Cerium nitrate (Ce(NO3)3·6H2O) and sodium tetrafluoroborate (NaBF4) are commonly used.
  2. Concentration: A typical concentration for cerium ions is around 0.05 M.
  3. Aging Process: The mixture is aged for approximately 20 hours to allow for proper reaction kinetics.
  4. Separation: After aging, the resulting suspension is centrifuged to isolate the nanoparticles.
Molecular Structure Analysis

Structure

CEF3 acetate exhibits a crystalline structure typical of lanthanide fluorides. The arrangement of cerium ions and fluoride ions contributes to its unique optical properties.

Data

  • Molecular Formula: CeF3
  • Molar Mass: Approximately 202.11 g/mol
  • Crystal System: Cubic
  • Lattice Parameter: Typically around 5.46 Å
Chemical Reactions Analysis

Reactions

CEF3 acetate can undergo various chemical reactions, particularly in redox processes where cerium ions can switch between oxidation states (Ce^3+ and Ce^4+). This property is utilized in catalysis and photochemical applications.

Technical Details

  1. Redox Reactions: CEF3 can act as both an oxidizing agent and a reducing agent depending on the reaction conditions.
  2. Photochemical Activity: Under UV light excitation, CEF3 exhibits fluorescence, making it useful in photodynamic therapy applications.
Mechanism of Action

Process

The mechanism of action for CEF3 acetate primarily involves its ability to generate reactive oxygen species when excited by light. This property is particularly significant in biomedical applications, such as cancer treatment through photodynamic therapy.

Data

  • Fluorescence Emission: Peaks around 325 nm when excited.
  • Reactive Oxygen Species Generation: Facilitates oxidative stress in targeted cells, leading to cell death.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white or pale yellow powder.
  • Solubility: Soluble in polar solvents; insoluble in non-polar solvents.
  • Melting Point: Decomposes rather than melting at high temperatures.

Chemical Properties

  • Stability: Stable under ambient conditions but sensitive to moisture.
  • Reactivity: Reacts with strong acids and bases; forms complexes with various ligands.
Applications

Scientific Uses

CEF3 acetate has several applications across different fields:

  1. Luminescent Materials: Used in phosphors for lighting and display technologies due to its fluorescence properties.
  2. Photodynamic Therapy: Investigated for use in cancer treatment due to its ability to generate reactive oxygen species upon light activation.
  3. Catalysis: Acts as a catalyst in various organic reactions owing to its redox capabilities.
Introduction: Virological Significance of Influenza A Virus M1 Protein

Biological Functions of Matrix Protein 1 in Influenza A Virus Life Cycle

M1 orchestrates multiple stages of the viral life cycle through distinct structural domains:

  • Nuclear Shuttling and vRNP Binding: M1 binds vRNPs via its N-terminal domain (NTD), facilitating their nuclear export. The C-terminal domain (CTD) contains nuclear localization signals (NLS; e.g., residues 101–105) that enable nuclear import, though studies show some NLS mutations retain viral viability, suggesting functional redundancy [3] [6].
  • Virion Assembly and Budding: M1 oligomerizes beneath the host plasma membrane, forming a matrix layer that recruits viral glycoproteins and vRNPs. This process is pH-dependent: at neutral pH, M1 forms a continuous matrix; acidification (e.g., during entry) triggers dissociation from vRNPs [7] [8].
  • Morphogenesis: M1 interactions with M2 and lipid membranes dictate virion shape. Mutations in M1 (e.g., variant 1A in A/Udorn/72) shift virions from filamentous to spherical morphology, reducing plaque size and yield [1] [4].
  • Host Protein Recruitment: The YRKL motif (residues 102–105) in helix 6 (H6) acts as a late (L) domain, binding host proteins VPS28 (ESCRT-I) and Cdc42 to mediate membrane scission during budding [6].

Table 1: Key Functional Domains of Influenza A Virus Matrix Protein 1

DomainResiduesFunctionExperimental Evidence
N-terminal1–164vRNP binding, oligomerizationCrystal structures; vRNP co-immunoprecipitation [7] [10]
Helix 6 (H6)91–105L-domain (YRKL), NLS, membrane interactionsAlanine scanning; reverse genetics [3] [6]
C-terminal165–252Membrane binding, M2 interactionSuppressor mutations enhancing budding [4] [8]

CEF3 as a Model Peptide for Matrix Protein 1 Functional Domain Studies (Amino Acids 13–21)

CEF3 acetate (free base: 199727-62-3) is a synthetic 9-mer peptide (sequence: Ser-Ile-Ile-Pro-Ser-Gly-Pro-Leu-Lys) corresponding to residues 13–21 of Matrix Protein 1 [2] [9]. This region resides within the NTD, which mediates initial vRNP binding and oligomerization. Key applications include:

  • Epitope Mapping: CEF3 is an HLA-A*1101-restricted CD8+ T-cell epitope, enabling studies of immune recognition of M1 [9].
  • Structural Probes: As part of the NTD’s first helix (H1), CEF3 lies adjacent to RNA-binding interfaces (e.g., R76, R80). Mutagenesis here disrupts vRNP packaging but not matrix assembly, highlighting domain-specific functions [7] [10].
  • Oligomerization Studies: The NTD forms dimers via "C2-symmetry interfaces" involving helices H1–H4. CEF3’s position in H1 places it near lateral interaction surfaces critical for matrix layer formation [7].

Table 2: Characteristics and Research Applications of CEF3 Peptide

PropertyDetailResearch Utility
SequenceSer-Ile-Ile-Pro-Ser-Gly-Pro-Leu-LysMimics M113–21; probe for antibody/ligand binding [9] [10]
Structural locationN-terminal domain (α-helix 1)Oligomerization interface studies [7]
Biological contextvRNP binding site proximityDecoupling vRNP incorporation from matrix assembly [4]

Knowledge Gaps in Matrix Protein 1-Mediated Viral Assembly and Host Interactions

Despite advances, critical questions persist:

  • Oligomerization Triggers: M1 multimerizes upon membrane binding, but the lipid components (e.g., phosphatidylserine) and host factors that nucleate this process are undefined. In vitro, M1 forms helical tubes only at high salt concentrations (2 M NaCl), suggesting cellular cofactors are needed in vivo [7] [8].
  • M1-M2 Cooperativity: M2’s cytoplasmic tail (residue Y76) is essential for filamentous budding. M1 suppressor mutations (e.g., G73R, D94N) restore filamentation in M2-deficient viruses, but the structural basis for this compensation is unclear [1] [4].
  • L-Domain Mechanisms: While YRKL recruits VPS28 and Cdc42, how these interactions spatiotemporally coordinate ESCRT machinery during scission requires live-cell imaging. Dominant-negative Cdc42 reduces budding by >80%, yet viral factors modulating its GTPase activity are unknown [6].
  • Strain-Specific M1 Functions: Most structural data derive from A/Puerto Rico/8/1934 (H1N1). Variability in M1 domains (e.g., H6) across strains (e.g., A/Udorn/72 (H3N2)) may explain morphological differences, necessitating comparative studies [1] [7].

These gaps underscore the need for integrative approaches (e.g., cryo-electron tomography of budding sites) to resolve M1’s conformational dynamics during assembly. CEF3-like peptides could serve as competitive inhibitors to dissect domain-specific interactions in vitro.

Properties

Product Name

CEF3 acetate(199727-62-3 free base)

IUPAC Name

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]hexanoic acid

Molecular Formula

C44H78N10O14

Molecular Weight

971.1 g/mol

InChI

InChI=1S/C42H74N10O12.C2H4O2/c1-7-24(5)33(49-35(56)26(44)21-53)40(61)50-34(25(6)8-2)41(62)52-18-12-15-31(52)39(60)48-29(22-54)36(57)45-20-32(55)51-17-11-14-30(51)38(59)47-28(19-23(3)4)37(58)46-27(42(63)64)13-9-10-16-43;1-2(3)4/h23-31,33-34,53-54H,7-22,43-44H2,1-6H3,(H,45,57)(H,46,58)(H,47,59)(H,48,60)(H,49,56)(H,50,61)(H,63,64);1H3,(H,3,4)/t24-,25-,26-,27-,28-,29-,30-,31-,33-,34-;/m0./s1

InChI Key

UVIJNYNPUGNTJJ-GVZSMGHSSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)N2CCCC2C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CO)N.CC(=O)O

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N2CCC[C@H]2C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CO)N.CC(=O)O

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